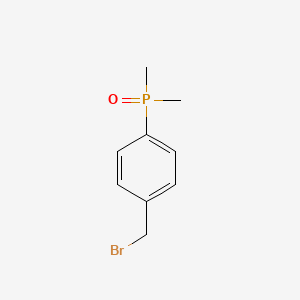
(4-(Bromomethyl)phenyl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-(dimethylphosphoryl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a dimethylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-4-(dimethylphosphoryl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(dimethylphosphoryl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of 1-(bromomethyl)-4-(dimethylphosphoryl)benzene may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(dimethylphosphoryl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include methyl derivatives or other reduced forms of the original compound.
Scientific Research Applications
1-(Bromomethyl)-4-(dimethylphosphoryl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to introduce functional groups that enhance material properties.
Biological Studies: It is employed in the study of biochemical pathways and as a probe for investigating enzyme mechanisms.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-(dimethylphosphoryl)benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and other proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
1-(Bromomethyl)-4-(dimethylphosphoryl)benzene can be compared with other similar compounds such as:
1-(Chloromethyl)-4-(dimethylphosphoryl)benzene: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and selectivity in chemical reactions.
1-(Bromomethyl)-4-(methylphosphoryl)benzene: Contains a methylphosphoryl group instead of a dimethylphosphoryl group, leading to variations in its chemical properties and applications.
1-(Bromomethyl)-4-(dimethylphosphoryl)benzene derivatives:
Properties
Molecular Formula |
C9H12BrOP |
|---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
1-(bromomethyl)-4-dimethylphosphorylbenzene |
InChI |
InChI=1S/C9H12BrOP/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 |
InChI Key |
ZYVBBKPTXQBWSG-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















